Ivangustin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ivangustin is a sesquiterpene isolated from the flower heads of the medicinal plant Inula britannica . It has shown cytotoxic activity against HeLa, PC-3, Hep-2, HepG2, CHO and HUVEC cells .

Synthesis Analysis

The synthesis of this compound involves several transformations, primarily carried out by aldol condensation reaction and one-pot annelation procedure . The stereochemistry of these synthesized analogues was determined by NOE analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aldol condensation and one-pot annelation . The stereochemistry of the synthesized analogues was determined by NOE analysis .Mecanismo De Acción

Target of Action

Ivangustin is a sesquiterpene isolated from the flower heads of the medicinal plant Inula britannica . The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Biochemical Pathways

By inhibiting PARP, this compound could potentially disrupt this pathway, leading to the accumulation of DNA damage and ultimately, cell death .

Pharmacokinetics

One study suggests that this compound exhibits a half-life of approximately 14 hours following oral administration This suggests that this compound may have suitable bioavailability for therapeutic use

Result of Action

This compound exhibits remarkable cytotoxicity against various human cancer cell lines, including HEp2, SGC-7901, and HCT116 . This suggests that the molecular and cellular effects of this compound’s action may include the induction of cell death in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ivangustin has several advantages and limitations for lab experiments. One of the main advantages is that it is a synthetic compound and can be easily synthesized in the laboratory. This allows for the study of its effects on various biological systems. However, it is important to note that this compound is not approved for human use, and thus its effects on humans are still unknown.

Direcciones Futuras

There are several potential future directions for Ivangustin research. One potential direction is to study the effect of this compound on other diseases and disorders, such as depression, anxiety, and schizophrenia. Additionally, further research could be conducted to investigate the potential of using this compound as an anti-cancer agent. Finally, further studies could be conducted to explore the potential of using this compound to treat neurological disorders.

Métodos De Síntesis

Ivangustin is a synthetic compound that is derived from a natural product found in the marine environment. It is synthesized by reacting a polyene compound with a polyether compound, followed by a series of reactions to form the desired product. The polyene compound is obtained from a marine organism, and the polyether compound is a synthetic compound. The entire synthesis process is complex and requires a series of steps to achieve the desired product.

Aplicaciones Científicas De Investigación

Ivangustin has been studied for its potential to treat a variety of diseases and disorders. It has been used in clinical trials to treat metabolic diseases, such as diabetes and obesity, as well as neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been used in cancer research to investigate the potential of using the compound to inhibit tumor growth.

Análisis Bioquímico

Biochemical Properties

Ivangustin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the production of nitric oxide (NO) in macrophages . This suggests that this compound may interact with enzymes involved in NO synthesis, such as nitric oxide synthase.

Cellular Effects

This compound has shown cytotoxic effects against various human cancer cell lines, including HCT-116 (colon), HL-60 (leukemia), QGY-7701 (liver), SMMC-7721 (liver), A549 (lung), and MCF-7 (breast) . It influences cell function by inhibiting NO production, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity. For example, it inhibits the activity of nitric oxide synthase, an enzyme involved in NO production .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to significantly inhibit NO production in RAW 264.7 macrophages with IC50 values in the range of 3.44-6.99 μM .

Metabolic Pathways

Its inhibition of NO production suggests that it may interact with the nitric oxide synthase pathway .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ivangustin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Methylation of the carboxylic acid group in the above product using methyl iodide and sodium hydroxide to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid methyl ester.", "Step 3: Hydrolysis of the ester group in the above product using hydrochloric acid to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid.", "Step 4: Decarboxylation of the above product using sodium hydroxide to form 2-(2,4-dimethoxyphenyl)butan-2-one.", "Step 5: Reduction of the above product using sodium borohydride to form (2S)-2-(2,4-dimethoxyphenyl)butan-2-ol.", "Step 6: Oxidation of the above product using sodium hypochlorite to form Ivangustin." ] } | |

Número CAS |

14164-59-1 |

Fórmula molecular |

C15H20O3 |

Peso molecular |

248.322 |

Nombre IUPAC |

(3aS,8S,8aS,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m0/s1 |

Clave InChI |

BGEGQRAHHFWWJT-NHULGOKLSA-N |

SMILES |

CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C |

Solubilidad |

not available |

Origen del producto |

United States |

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Ivangustin?

A1: this compound (C15H20O3) has a molecular weight of 248.32 g/mol. While specific spectroscopic data isn't provided in the excerpts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet-Visible Spectroscopy), and MS (Mass Spectrometry) to elucidate its structural details. [, ]

Q2: From which plant sources can this compound be isolated, and are there any noteworthy findings regarding its occurrence?

A2: this compound has been isolated from various plant species, including Inula britannica, Inula japonica, and Iva angustifolia. Interestingly, it's worth noting that while this compound is found in these plants, diplophyllolide A and diplophyllin, which are structurally related to this compound, are metabolites found in molds and have the opposite absolute configuration compared to this compound. [, , ]

Q3: What are the reported biological activities of this compound, and which specific cell lines have been studied in this context?

A3: Studies highlight the cytotoxic and pro-apoptotic activities of this compound against several human cancer cell lines. Notably, it has demonstrated significant effects against HEp2 (liver cancer), SGC-7901 (gastric cancer), and HCT116 (colon cancer) cells. []

Q4: How does the structure of this compound relate to its biological activity, particularly regarding cytotoxicity?

A4: this compound belongs to a class of compounds called sesquiterpene lactones, characterized by an α-methylene-γ-lactone motif. This structural feature is suggested to play a crucial role in its cytotoxic activity. Researchers are further exploring the structure-activity relationships of this compound and its analogues to optimize its potency and selectivity. [, ]

Q5: What analytical methods are commonly used to quantify this compound in plant material or biological samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or MS, has been widely employed for the qualitative and quantitative analysis of this compound. Researchers have developed and validated specific methods to determine its content in Inula plants and potentially biological samples. [, , ]

Q6: Are there any studies focusing on the pharmacokinetics (PK) of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A6: While the provided excerpts lack details on this compound's pharmacokinetics, understanding its ADME profile is crucial for translating its in vitro activity into potential therapeutic applications. Future research should investigate these aspects to evaluate its suitability as a potential drug candidate. []

Q7: What are the potential applications of this compound in drug discovery and development?

A7: Given its potent cytotoxic activity against various cancer cell lines, this compound holds promise as a potential lead compound for developing novel anticancer agents. Further research should focus on understanding its mechanism of action, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical settings. [, ]

Q8: Have any studies explored the potential of this compound in combination therapies for cancer treatment?

A8: While the provided excerpts do not delve into combination therapies, exploring this compound's synergistic potential with existing anticancer drugs could be an interesting avenue for future research. Such investigations could lead to more effective treatment strategies with potentially reduced side effects.

Q9: What are the limitations of the current research on this compound, and which areas require further investigation?

A9: Despite its promising bioactivity, research on this compound is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, pharmacokinetic properties, in vivo efficacy, and safety profile. Addressing these knowledge gaps is crucial for unlocking this compound's therapeutic potential and facilitating its translation into clinical applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

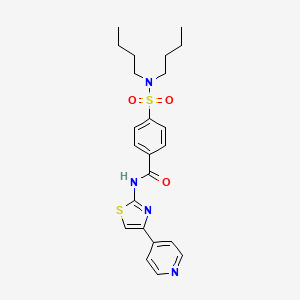

![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)

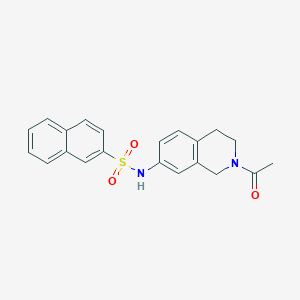

![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)

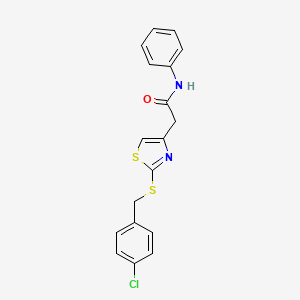

![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)

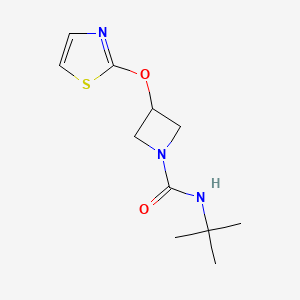

![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)